Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a butyl group attached to a benzoate moiety, which is further linked to a naphthalene derivative through a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including esterification, amidation, and thioamide formation. The starting materials often include butyl benzoate, 3-methoxynaphthalene, and appropriate reagents for carbamothioylation.
Esterification: Butyl benzoate can be synthesized by reacting benzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The naphthalene derivative is then introduced through an amidation reaction, where 3-methoxynaphthalene is reacted with a suitable amine.
Thioamide Formation: Finally, the carbamothioyl group is introduced using reagents like thiourea under controlled conditions to form the desired thioamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and benzoate moieties.
Reduction: Reduced forms of the ester and thioamide groups.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and thioamide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Butyl 4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:
Butyl 4-((3-chlorobenzoyl)amino)benzoate: Differing in the substituent on the benzoyl group.
Butyl 4-({[(2-methylbenzoate)amino]carbamothioyl}amino)benzoate: Differing in the substituent on the naphthalene ring.
Properties
IUPAC Name |
butyl 4-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-4-13-30-23(28)16-9-11-19(12-10-16)25-24(31)26-22(27)20-14-17-7-5-6-8-18(17)15-21(20)29-2/h5-12,14-15H,3-4,13H2,1-2H3,(H2,25,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVMEMOFUSYAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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